molecular formula C12H20N2O2S B7558048 N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide

N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide

Cat. No. B7558048
M. Wt: 256.37 g/mol
InChI Key: UQJHCYFKZMGUJL-UHFFFAOYSA-N
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Description

N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide, also known as DMXAA or ASA404, is a synthetic small molecule that has shown promising anti-cancer properties in preclinical studies. It was initially developed as a vascular disrupting agent (VDA) that targets the tumor vasculature, leading to tumor cell death. However, its mechanism of action is not fully understood, and further research is needed to explore its potential as a cancer therapy.

Mechanism of Action

The exact mechanism of action of N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide is not fully understood, but it is believed to target the tumor vasculature by disrupting the formation of new blood vessels (angiogenesis) and promoting the destruction of existing blood vessels (vascular disruption). This leads to a decrease in blood flow to the tumor, causing hypoxia and ultimately tumor cell death.
Biochemical and Physiological Effects:
N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide has been shown to induce the production of cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-beta (IFN-β), which play a role in immune system activation and anti-tumor activity. N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide has also been shown to increase the permeability of the tumor vasculature, allowing for increased delivery of anti-cancer drugs to the tumor site.

Advantages and Limitations for Lab Experiments

N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide has shown promising anti-cancer activity in preclinical studies, but its effectiveness in human clinical trials has been limited. One of the main limitations is its toxicity, which can lead to severe side effects, including fever, chills, and hypotension. N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide has also been shown to have limited solubility, which can affect its bioavailability and effectiveness in vivo.

Future Directions

Could include investigating the effectiveness of N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide in combination with other anti-cancer therapies, exploring its potential as a radiosensitizer, and developing more effective formulations with improved solubility and reduced toxicity. Additionally, studies could be conducted to investigate the potential of N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide as an immunomodulator and its effects on the tumor microenvironment.

Synthesis Methods

N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylbenzylamine with methyl chloroacetate, followed by the reaction of the resulting intermediate with sodium methanesulfonate. The final product is obtained through purification and crystallization steps.

Scientific Research Applications

N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide has been extensively studied in preclinical models of cancer, including mouse and rat models. It has shown promising results in inhibiting tumor growth and inducing tumor cell death, both as a single agent and in combination with other anti-cancer therapies. N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide has also been investigated for its potential to enhance the effectiveness of radiation therapy and chemotherapy.

properties

IUPAC Name

N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-10-4-5-12(8-11(10)2)9-13-6-7-14-17(3,15)16/h4-5,8,13-14H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJHCYFKZMGUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNCCNS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide

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